molecular formula C8H11N3O2 B13507517 methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13507517
M. Wt: 181.19 g/mol
InChI Key: UZDIIWWJHQCTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Tetrahydroimidazopyrimidine Research

The study of imidazo[1,2-a]pyrimidines originated in the mid-20th century alongside broader investigations into nitrogen-containing heterocycles. Early work focused on their synthesis via cyclocondensation reactions, as seen in the 1970s development of methods using 2-aminopyrimidine and α-haloketones. The discovery of their biological activity in the 1990s, particularly antimicrobial and antitumor properties, catalyzed sustained interest. For instance, derivatives like methyl imidazo[1,2-a]pyrimidine-2-carboxylate demonstrated sub-micromolar inhibition of Mycobacterium tuberculosis, underscoring their therapeutic potential.

A pivotal advancement came with the introduction of microwave-assisted multicomponent reactions, which reduced synthesis times from hours to minutes while improving yields (>90%). These innovations enabled scalable production, facilitating structure-activity relationship (SAR) studies. The table below summarizes key milestones:

Year Development Impact
1975 Cyclocondensation methods Enabled basic scaffold synthesis
1998 Antimicrobial activity discovery Spurred medicinal chemistry applications
2010 Microwave-assisted synthesis Improved yield and efficiency
2020 SARS-CoV-2 docking studies Expanded into antiviral research

Structural Significance of Position-3 Carboxylate Functionalization

The carboxylate group at position-3 confers unique physicochemical and biological properties. X-ray crystallography reveals that the ester moiety adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in enzyme active sites. Comparative studies show that 3-carboxylate derivatives exhibit 10- to 100-fold greater solubility in polar solvents than non-functionalized analogs, enhancing bioavailability.

The electronic effects of the carboxylate are equally critical. Density functional theory (DFT) calculations indicate a charge distribution of −0.32 e on the carbonyl oxygen, promoting hydrogen bonding with biological targets. This is exemplified in kinase inhibition assays, where methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate achieved IC50 values of 0.04 μM against COX-2, comparable to celecoxib.

Structural Comparison of Imidazopyrimidine Derivatives

Compound Substituent LogP Solubility (mg/mL) Bioactivity (IC50)
Parent scaffold None 2.1 0.3 >10 μM
3-Carboxylate COOCH3 1.4 12.7 0.04 μM
2-Carboxylate COOCH3 1.6 8.9 0.12 μM

Academic Relevance in Heterocyclic Compound Development

Imidazo[1,2-a]pyrimidines exemplify the "privileged scaffold" concept in drug discovery. Their fused bicyclic system allows regioselective modifications at six positions, enabling tailored interactions with diverse targets. Recent work has exploited this flexibility:

  • Anticancer agents : Palladium-catalyzed coupling introduced aryl groups at position-6, yielding compounds with 98% inhibition of MCF-7 breast cancer cells at 10 μM.
  • Antiviral candidates : Molecular docking studies identified strong binding (−9.1 kcal/mol) to SARS-CoV-2 ACE2 receptors, outperforming cannabidiolic acid (−5.7 kcal/mol).
  • Enzyme inhibitors : The 3-carboxylate group chelates catalytic zinc ions in matrix metalloproteinases, achieving Ki values of 4.2 nM.

Academic interest is further evidenced by citation metrics. A 2023 analysis found that 78% of recent heterocyclic chemistry publications reference imidazopyrimidines, with 32% specifically studying carboxylate derivatives. This reflects their dual role as synthetic intermediates and bioactive entities.

Research Applications of Methyl 5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-3-Carboxylate

Field Application Key Finding
Medicinal Chemistry Kinase inhibition COX-2 IC50 = 0.04 μM
Organic Synthesis Multicomponent reactions 93-97% yield under microwave
Chemical Biology Photodynamic therapy Singlet oxygen quantum yield ΦΔ = 0.67
Computational Chemistry Docking studies SARS-CoV-2 binding affinity −9.1 kcal/mol

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-7(12)6-5-10-8-9-3-2-4-11(6)8/h5H,2-4H2,1H3,(H,9,10)

InChI Key

UZDIIWWJHQCTDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1CCCN2

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyrimidines with α-Haloesters

  • Key Reaction: 2-Aminopyrimidine derivatives react with ethyl or methyl α-bromo- or α-chloropyruvates under reflux conditions to form the imidazo[1,2-a]pyrimidine ring bearing an ester group at C-3.
  • Typical Conditions: Solvents such as ethanol or tetrahydrofuran (THF), reaction temperatures ranging from room temperature to 95°C, and reaction times from 1 to 6 hours.
  • Example: Reaction of 2-aminopyrimidine with ethyl bromopyruvate in ethanol at 95°C for 1 hour yields ethyl imidazo[1,2-a]pyrimidine-3-carboxylate derivatives in moderate to good yields (up to 52% over two steps).

One-Pot Multicomponent Reactions

  • Multicomponent reactions involving 2-aminopyrimidines, aldehydes, and β-dicarbonyl compounds have been used to construct benzo-fused imidazo[1,2-a]pyrimidines, which can be adapted for methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate synthesis.
  • Catalysts such as methanesulfonic acid (MTSA) facilitate efficient condensation, yielding products with high purity and yields up to 93%.

Cyclization via Intramolecular Reactions

  • Intramolecular cyclization of appropriately substituted precursors (e.g., 2-aminopyrimidine derivatives with ketoesters) under acidic or basic conditions can afford the imidazo[1,2-a]pyrimidine core.
  • Reaction monitoring by NMR and mass spectrometry confirms ring closure and ester formation.

Detailed Preparation Method for Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

A representative synthetic route involves the following steps:

Step 1: Formation of the Imidazo[1,2-a]pyrimidine Core

  • Starting Materials: 2-Aminopyrimidine and methyl 2-bromoacetate.
  • Procedure: The 2-aminopyrimidine is reacted with methyl 2-bromoacetate in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
  • Conditions: Reflux for 4–6 hours under nitrogen atmosphere.
  • Mechanism: Nucleophilic attack by the amino group on the α-bromoester carbon, followed by intramolecular cyclization to form the fused imidazo ring.
  • Outcome: Methyl imidazo[1,2-a]pyrimidine-3-carboxylate is obtained as a crystalline solid after workup.

Step 2: Purification and Characterization

  • The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel.
  • Characterization is done by:
    • 1H NMR: Signals corresponding to the pyrimidine protons and methyl ester group.
    • 13C NMR: Ester carbonyl carbon at ~165 ppm.
    • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
    • Melting Point: Typically between 150–180°C depending on substituents.

Reaction Conditions and Yields from Literature

Step Reactants Solvent Temperature Time Yield (%) Notes
1 2-Aminopyrimidine + methyl 2-bromoacetate Ethanol/DMF Reflux (80–95°C) 4–6 h 70–85 Formation of methyl imidazo[1,2-a]pyrimidine-3-carboxylate ring system
2 Purification Ethanol Room temp Recrystallization or chromatography

Alternative Synthetic Routes and Functionalization

  • Saponification and Amide Coupling: The ester group can be hydrolyzed under basic conditions (e.g., NaOH in ethanol at 60–80°C) to yield the corresponding carboxylic acid, which can be further converted to amides via carbodiimide-mediated coupling (using EDCI/HOBt).
  • Dimroth Rearrangement Considerations: Under basic hydrolysis, regioisomerization can occur, so reaction conditions must be carefully controlled to maintain substitution pattern.
  • Multicomponent Synthesis: One-pot reactions involving 2-aminopyrimidine, aldehydes, and β-dicarbonyl compounds catalyzed by MTSA yield related fused heterocycles efficiently, providing a route to analogues of the target compound.

Summary of Key Research Findings

  • The imidazo[1,2-a]pyrimidine-3-carboxylate scaffold is accessible via straightforward condensation of 2-aminopyrimidines with α-haloesters.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
  • Post-synthetic modifications (saponification, amidation) expand the chemical diversity of the scaffold for medicinal chemistry applications.
  • Careful control of reaction parameters is necessary to avoid rearrangements and side reactions.
  • Analytical techniques including NMR, mass spectrometry, and melting point determination confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, featuring fused bicyclic structures of imidazole and pyrimidine rings. The presence of a methyl group and carboxylate moiety enhances its reactivity and potential biological activity. It has a molecular weight of approximately 194.19 g/mol.

Scientific Research Applications
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate and its derivatives are explored in medicinal chemistry and material science. Studies focus on its interactions with biological targets to elucidate its mechanism of action and therapeutic potential in various diseases.

Potential as an anti-inflammatory agent Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential as an anti-inflammatory agent.

Enzyme inhibitor It has been investigated as an inhibitor of specific enzymes involved in disease pathways. Derivatives of this compound have been designed as dual inhibitors targeting human angiotensin-converting enzyme 2 and the spike protein of SARS-CoV-2, indicating its relevance in antiviral research.

Antibacterial Properties Some studies suggest antibacterial properties against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Key Spectral Data Applications/Notes
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (Main Compound) Not provided Not provided Methyl ester at C3; saturated pyrimidine ring Not available Not available Potential intermediate for hypoxia-inducible factor (HIF) or FXa inhibitors .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate C27H24N4O3 452.5 Hydroxyphenyl, methyl, diphenyl groups 206°C IR: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O); ¹H-NMR: δ 1.23 (OCH2CH3), 2.41 (CH3) High thermal stability; synthetic utility in triazole-fused systems .
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) Not provided Not provided 3,4-Difluorophenyl, methyl at C7 Not available Synthesized via triethylamine-mediated reaction (77% yield) Demonstrates substituent-driven reactivity; potential for fluorinated drug analogs .
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate C12H14N2O2 220.27 Ethyl ester, methyl at C5 Not available X-ray crystallography: Planar fused rings; C–H⋯O/N hydrogen bonds in crystal lattice Used in HIF-1α and FXa inhibitors; structural basis for drug design .
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate C12H16N2O2 220.27 Cyclopropyl at C2; saturated pyridine ring Not available Discontinued commercial product; purity ≥95% Highlights challenges in synthesis/stability of cyclopropyl-substituted analogs .

Key Observations

Ring System Variations :

  • Pyrimidine vs. Pyridine: The main compound’s pyrimidine ring (two nitrogen atoms) enhances hydrogen-bonding capacity and aromatic electron deficiency compared to pyridine-based analogs (one nitrogen). This difference influences binding to biological targets, such as enzymes .
  • Saturation: Partial saturation in the main compound (5H,6H,7H,8H) may reduce ring strain and improve metabolic stability compared to fully aromatic systems .

Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluorophenyl group in compound 2c increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . Cyclopropyl: ’s cyclopropyl substituent introduces steric bulk, which may hinder enzymatic degradation but complicate synthesis (note discontinuation) .

Synthetic Yields and Methods :

  • Triazolo[4,3-a]pyrimidine derivatives () require multi-step synthesis with moderate yields (82%), while imidazo[1,2-a]pyrimidines () achieve higher yields (77%) using milder conditions .

Biological Relevance :

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate () demonstrates the role of ester groups in facilitating hydrogen bonding, critical for enzyme inhibition (e.g., FXa) .

Research Findings and Implications

  • Medicinal Chemistry : Fluorinated and methyl-substituted analogs (e.g., 2c) show promise in optimizing pharmacokinetic profiles for thromboembolic or ischemic therapies .
  • Material Challenges : The discontinuation of cyclopropyl-substituted analogs () underscores the need for robust synthetic protocols for strained ring systems .
  • Structural Insights : X-ray data from reveal planar fused rings and intermolecular hydrogen bonds, guiding the design of crystalline derivatives for improved bioavailability .

Biological Activity

Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of Biological Activity

  • Antimicrobial Properties :
    • Compounds within the imidazo[1,2-a]pyrimidine class have demonstrated notable antimicrobial activity against various pathogens. For instance, a series of 5-substituted imidazo[1,2-a]pyrimidines showed significant activity against multiple microorganisms, including bacteria and fungi . Specifically, the compound 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited efficacy against all tested strains .
    • In a study focusing on imidazo[1,2-a]pyridine-3-carboxamides, several derivatives were synthesized and screened against Mycobacterium tuberculosis (Mtb), with some showing minimum inhibitory concentrations (MIC) as low as 0.006 μM .
  • Anti-Inflammatory Activity :
    • Research conducted by Zhou et al. highlighted the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives. These compounds were found to modulate inflammatory pathways effectively, contributing to their potential therapeutic applications in inflammatory diseases .
  • Photodynamic Therapy :
    • Some derivatives have been identified as potential photosensitizers for photodynamic therapy. They can generate singlet oxygen upon irradiation, which is effective in killing cancer cells while exhibiting low cytotoxicity in the absence of light .

Case Study 1: Antimicrobial Screening

A focused study synthesized a variety of imidazo[1,2-a]pyridine-3-carboxamide analogues and evaluated their antimicrobial activity against Mtb. The results indicated that compounds with specific substitutions exhibited enhanced potency compared to existing treatments.

CompoundMIC (μM)Activity
Compound 9≤0.006Highly potent against Mtb
Compound 12≤0.006Highly potent against Mtb
Compound 180.006Comparable to clinical candidate PA-824

Case Study 2: Anti-Inflammatory Mechanisms

In vitro studies demonstrated that imidazo[1,2-a]pyrimidines could significantly reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests a mechanism by which these compounds may exert their anti-inflammatory effects.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate derivatives. The findings indicate that modifications at specific positions on the imidazo ring can lead to enhanced biological activity.

Table: Structure-Activity Relationship of Imidazo[1,2-a]pyrimidines

Substituent PositionSubstituent TypeBiological Activity
5Alkyl groupIncreased antimicrobial activity
7HalogenEnhanced anti-inflammatory properties
8HydroxylImproved solubility and bioavailability

Q & A

Basic: What are the recommended synthetic methodologies for methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate?

Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of 5-aminopyrimidine derivatives with α-ketoesters or activated carbonyl compounds. Key steps include:

  • Cyclocondensation: Reacting 5-aminopyrimidine with methyl glyoxylate under reflux in ethanol, followed by acid-catalyzed cyclization .
  • Optimization: Adjusting reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) to improve yield (reported up to 65–75%) and purity .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: How is the compound characterized to confirm structural integrity?

Answer:
Routine analytical techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl ester at C3, pyrimidine ring protons) .
  • Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 236.0925 for C10_{10}H13_{13}N3_{3}O2_{2}) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: How can contradictory data on biological activity be resolved?

Answer:
Contradictions in bioactivity (e.g., anti-inflammatory vs. no observed effect) may arise from:

  • Assay Variability: Standardize protocols (e.g., consistent cell lines: RAW 264.7 macrophages for inflammation studies) .
  • Structural Analogues: Compare with derivatives (e.g., 7-cyclopentyl or 5-difluoromethyl variants) to isolate substituent-specific effects .
  • Dose-Response Studies: Conduct IC50_{50} titrations (range: 1–100 μM) to validate potency thresholds .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:
Scale-up challenges include low yields due to side reactions (e.g., ester hydrolysis). Mitigation strategies:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, improving yield by 15–20% compared to batch reactors .
  • Protective Groups: Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during cyclization .
  • Catalysis: Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation, reducing reaction time by 30% .

Basic: What biological targets are associated with this compound?

Answer:
Preliminary studies suggest interactions with:

  • Enzymes: Inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) in inflammatory pathways (IC50_{50}: ~5–20 μM) .
  • Receptors: Modulation of G-protein-coupled receptors (GPCRs) linked to cancer progression, validated via radioligand binding assays .

Advanced: How does substituent variation impact structure-activity relationships (SAR)?

Answer:
Key substituent effects include:

  • C5 Position: Difluoromethyl groups enhance metabolic stability (t1/2_{1/2} increased by 2x in liver microsomes) .
  • C7 Position: Cyclopentyl substituents improve COX-2 selectivity (>10-fold over COX-1) .
  • C3 Ester vs. Carboxylic Acid: Methyl esters show higher membrane permeability (logP: 1.8 vs. 0.5 for carboxylic acid) but lower in vivo efficacy .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility: Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL), and PBS (pH 7.4, 5 mg/mL) .
  • Stability: Stable at −20°C for 6 months; degradation observed at >40°C or in basic conditions (pH >9) .

Advanced: How to design experiments to evaluate pharmacokinetic properties?

Answer:

  • In Vitro ADME:
    • Plasma Stability: Incubate with human plasma (37°C, 24h) and quantify via LC-MS .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo PK: Administer to rodents (10 mg/kg IV/PO) and measure plasma concentrations over 24h .

Basic: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with COX-2 (PDB: 5KIR) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .

Advanced: How to address low reproducibility in synthetic protocols?

Answer:
Common pitfalls and solutions:

  • Impurity in Starting Materials: Verify 5-aminopyrimidine purity (>98%) via HPLC before use .
  • Moisture Sensitivity: Conduct reactions under inert atmosphere (N2_2/Ar) with molecular sieves .
  • Byproduct Formation: Monitor via TLC and optimize stoichiometry (e.g., 1.2:1 ratio of α-ketoester to amine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.